Imidazo[1,2-c]pyrimidin-2-ylmethanamine
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Overview
Description
Imidazo[1,2-c]pyrimidin-2-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique structure, which combines an imidazole ring fused to a pyrimidine ring, making it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-c]pyrimidin-2-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations One common method is the condensation of 2-aminopyrimidine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazo[1,2-c]pyrimidine core
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-c]pyrimidin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the imidazo[1,2-c]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound, which can be further utilized in various applications.
Scientific Research Applications
Imidazo[1,2-c]pyrimidin-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: this compound derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of imidazo[1,2-c]pyrimidin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyrimidin-2-ylmethanamine
- Imidazo[1,2-b]pyridines
- Imidazo[1,2-a]pyrazines
Comparison: Imidazo[1,2-c]pyrimidin-2-ylmethanamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable scaffold for the development of novel therapeutics and industrial applications.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
imidazo[1,2-c]pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-3-6-4-11-5-9-2-1-7(11)10-6/h1-2,4-5H,3,8H2 |
InChI Key |
KYWKTAGZDSNWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=NC(=C2)CN |
Origin of Product |
United States |
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